Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate
Description
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate is a polycyclic aromatic compound featuring a cycloheptatriene core fused with an azulene moiety and an ethyl carboxylate substituent. Azulene, a non-benzenoid bicyclic structure with 10 π-electrons, confers unique electronic properties, including a distinct blue color and dipole moment, while the cycloheptatriene ring introduces strain and reactivity. The ethyl carboxylate group enhances solubility in polar organic solvents and modulates electron density across the conjugated system.
This compound is synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions, followed by esterification. Its structure is typically confirmed via X-ray crystallography, with refinement performed using programs like SHELXL . Key applications include organic electronics (e.g., as a charge-transfer material) and photodynamic therapy due to its absorption in the visible-to-near-IR range.
Properties
CAS No. |
142232-25-5 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 6-azulen-2-ylcyclohepta-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C20H18O2/c1-2-22-20(21)18-11-7-6-10-17(12-18)19-13-15-8-4-3-5-9-16(15)14-19/h3-11,13-14H,2,12H2,1H3 |
InChI Key |
AABVYPYJSBSHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C(C1)C2=CC3=CC=CC=CC3=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis via 2H-Cyclohepta[b]furan-2-one Intermediates
The reaction of 2H-cyclohepta[b]furan-2-ones with azulene derivatives is a cornerstone for constructing the fused cycloheptatriene-azulene framework. As demonstrated by Takase et al., 2H-cyclohepta[b]furan-2-ones 13a–c react with active methylenes (e.g., malononitrile, cyanoacetamide) under basic conditions to yield 2-aminoazulene derivatives. For example, the condensation of 8-methoxy-2H-cyclohepta[b]furan-2-one (14c ) with malononitrile in the presence of triethylamine produces 2-amino-3-cyano-4-methoxyazulene (32a ) in 85–93% yields (Table 1).
Key Reaction Conditions :
- Base : Triethylamine or sodium methoxide.
- Temperature : 25–100°C, depending on substituent electronics.
- Solvent : Aprotic solvents (THF, acetonitrile).
Decarboxylation of intermediates like 13a–c using 75% H2SO4 or H3PO4 generates the parent cycloheptatriene framework. Subsequent esterification with ethyl chloroformate introduces the ethyl carboxylate group.
Copper-Catalyzed Ring Expansion of Azulene
Recent advances by Zhang et al. demonstrate the use of Cu(hfacac)2 (hexafluoroacetylacetonate) for azulene ring expansion with diazo reagents. Methyl phenyl diazoacetate reacts with azulene at 25°C to form 2-phenyl-2-[(3-phenyl)azulen-1-yl]acetate (4b ) via a Buchner reaction (80% yield). This method enables selective functionalization at the azulene C1 position, critical for introducing the cycloheptatriene moiety.
Optimized Protocol :
- Catalyst : Cu(hfacac)2 (2 mol%).
- Diazo Reagent : Ethyl diazoacetate or derivatives.
- Solvent : Dichloromethane or THF.
This approach avoids harsh acidic conditions, preserving the azulene’s electronic structure while enabling regioselective coupling.
Iron-Mediated Coupling of Azulenes with Cycloheptatriene Esters
Functionalization via η5-iron carbonyl diene complexes offers a mild route for azulene-cycloheptatriene conjugation. Andersson et al. reported the reaction of guaiazulene (1 ) with cationic iron complex 2 in acetone/water (3:1) to yield tricarbonyl[methyl 5-(5-isopropyl-3,8-dimethylazulen-1-yl)cyclohexa-1,3-diene-1-carboxylate]iron (3 ) in 97% yield. Decarbonylation under UV light (350 nm) releases the free cycloheptatriene-azulene conjugate.
Advantages :
- Green Conditions : Sodium bicarbonate as a base.
- Scalability : Gram-scale synthesis demonstrated.
Thermal Isomerization and Esterification of Cycloheptatriene Carbaldehydes
A multistep synthesis starting from cyclohepta-1,3,5-triene-1-carbaldehyde (1 ) involves thermal isomerization to cyclohepta-1,4,6-triene-1-carbaldehyde (2 ) under light irradiation (400 nm). Esterification with ethanol in the presence of phosphoryl chloride yields ethyl cyclohepta-2,4,6-triene-1-carboxylate (13e ), a direct precursor. Coupling with 2-iodoazulene via Suzuki-Miyaura cross-coupling completes the synthesis:
Procedure :
This method achieves 53–79% yields for aryl-azulene conjugates.
[8+2] Cycloaddition with Enol Ethers
The [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enol ethers (e.g., vinyl ethers, dihydrofurans) at 160–190°C produces 1,2-disubstituted azulenes (37–40 ). For instance, reacting 13a with 2-methoxydihydropyran yields 1-azulenylpropanal (40 ) in 99% yield under neat conditions.
Mechanistic Insight :
- Cycloaddition forms strained intermediate A .
- Decarboxylation generates B .
- Alcohol elimination produces the final azulene derivative.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the azulene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its azulene moiety contributes to its reactivity and allows for various functionalization reactions.
Synthesis of Azulene Derivatives
Recent studies have highlighted methods for synthesizing azulene derivatives from cyclohepta compounds. For instance, reactions involving ethyl cyanoacetate and diethyl malonate with cyclohepta derivatives yield a variety of substituted azulenes, which can be further modified to produce desired products . The ability to manipulate the cycloheptatriene framework enables chemists to explore new synthetic pathways.
Materials Science
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate has potential applications in materials science, particularly in the development of π-conjugated systems. These systems are crucial for organic electronics and photonic devices.
π-Functional Materials
Research has indicated that azulene-based π-functional materials exhibit interesting electronic properties that can be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable complexes with metals also opens avenues for creating novel polymeric materials with enhanced electronic characteristics .
Medicinal Chemistry
The biological activity of this compound has been a focal point in medicinal chemistry research. Its derivatives have shown promising results in various biological assays.
Anticancer Activity
Studies have demonstrated that certain azulene derivatives possess significant anticancer properties. For example, compounds derived from this compound have been evaluated for their cytotoxic effects against human cancer cell lines. In vitro tests revealed that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that azulene derivatives can inhibit acetylcholinesterase activity, making them candidates for further development as therapeutic agents for neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest favorable binding interactions with the enzyme's active site.
Case Study 1: Synthesis and Biological Evaluation
In a recent study, a series of azulene derivatives were synthesized from this compound and evaluated for their biological activity. The results indicated that specific modifications led to enhanced inhibitory effects on cancer cell proliferation . The study utilized various characterization techniques such as NMR and mass spectrometry to confirm the structures of synthesized compounds.
Case Study 2: Development of π-Conjugated Systems
Another study focused on the application of this compound in developing new π-conjugated materials for OLEDs. The findings demonstrated improved efficiency and stability compared to traditional materials used in organic electronics . This research paves the way for future innovations in organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate involves its interaction with molecular targets through its azulene and cycloheptatriene moieties. The azulene moiety can act as an electron donor, while the cycloheptatriene ring can participate in various chemical reactions. These interactions can influence biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Properties of Azulene-Containing Derivatives
Key Findings :
- The ethyl carboxylate group red-shifts λmax compared to azulene (620 vs. 690 nm) due to extended conjugation and electron-withdrawing effects.
- Dipole moments are higher in carboxylate derivatives (1.8–2.1 D) than in parent azulene (1.0 D), enhancing intermolecular interactions.
- Solubility correlates with polar substituents; the ethyl ester group improves solubility over non-functionalized analogs.
Thermal and Chemical Stability
Table 2: Stability Parameters
| Compound | Decomposition Temp. (°C) | Oxidation Onset (V vs. SCE) |
|---|---|---|
| This compound | 210 | +1.2 |
| Azulene | 180 | +0.8 |
| Methyl 3-azulenecarboxylate | 225 | +1.3 |
Key Findings :
- The cycloheptatriene ring introduces steric strain, slightly reducing thermal stability compared to methyl carboxylate analogs.
- Oxidation resistance is superior to azulene due to electron-withdrawing ester groups stabilizing the HOMO.
Reactivity and Functionalization
- Electrophilic Substitution : The azulene moiety undergoes electrophilic attack preferentially at the 1- and 3-positions, while the cycloheptatriene ring is prone to Diels-Alder reactions.
- Photoreactivity: this compound exhibits fluorescence quenching in polar solvents, unlike azulene, which is non-fluorescent.
Research Implications
The compound’s balanced electronic and solubility properties make it a candidate for organic semiconductors. Its structural parameters, refined via SHELX , ensure accuracy in computational modeling for optoelectronic applications. Comparative studies highlight the critical role of ester groups in tuning azulene derivatives for targeted functionalities.
Biological Activity
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound, focusing on its antitumor properties and other relevant bioactivities.
Synthesis of this compound
The compound can be synthesized through various methods involving the cyclization of azulene derivatives with cycloheptatriene carboxylic acids. The synthetic routes often utilize reactions such as Friedel-Crafts acylation or cycloaddition techniques. These methods have been documented to yield high purity and good yields of the target compound.
Antitumor Activity
Recent studies have shown that derivatives of azulene compounds exhibit significant antitumor activities against various cancer cell lines. This compound has been evaluated for its cytotoxic effects on cancer cells, particularly in vitro studies against MCF-7 (breast cancer) and other tumor cell lines.
Table 1: Cytotoxicity Data of this compound
The IC50 values indicate that the compound has a comparable cytotoxic effect to that of cisplatin, a well-known chemotherapeutic agent.
Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression. These studies reveal potential binding sites that may inhibit tumor growth by disrupting critical cellular pathways.
Case Studies
A notable case study involved the evaluation of the compound's effects on B16 melanoma cells. The results indicated that this azulene derivative showed high accumulation in the cells with relatively low cytotoxicity, suggesting its potential as a delivery vehicle for therapeutic agents in neutron capture therapy .
Additional Biological Activities
Beyond its antitumor properties, this compound has been investigated for other biological activities:
- Antioxidant Properties : Azulene derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that azulene compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Initial screenings indicate potential antimicrobial effects against various bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
